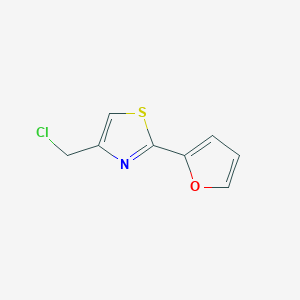

4-(Chloromethyl)-2-(2-furyl)-1,3-thiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 4-(2-furyl)-2-substituted thiazoles, closely related to 4-(Chloromethyl)-2-(2-furyl)-1,3-thiazole, has been facilitated through hypervalent iodine oxidation of 2-acetylfuran, followed by treatment with thioureas or thioamides (Singh, Naithani, Aggarwal, & Prakash, 1998). Another method involves the reaction of 1-p-methylbenzoyl-3-phenylaminothiourea with 1,3-dichloroacetone, leading to the formation of a similar compound (Liu, Tian-bao, Peng, Yan-fen, & Zou, Jian-ping, 2008).

Molecular Structure Analysis

The molecular structure of compounds akin to 4-(Chloromethyl)-2-(2-furyl)-1,3-thiazole has been characterized. For instance, 4-Chloromethyl-3-anilino-2-(4-methylbenzoylimido)thiazole was studied, revealing a monoclinic space group with specific crystal parameters (Liu, Tian-bao, Peng, Yan-fen, & Zou, Jian-ping, 2008).

Chemical Reactions and Properties

Various chemical reactions, such as nitration, of thiazole derivatives have been explored. For example, nitration of 4-methyl-2-[2-(nitro-2-furyl)vinyl]thiazole leads to the formation of complex compounds, indicating the reactivity of the thiazole ring and its derivatives under certain conditions (Saldabol & Popelis, 1977).

Physical Properties Analysis

The physical properties of thiazole derivatives, including melting points, solubility, and crystalline nature, have been documented. For example, a synthesized 4-(5-amino-2-furyl)thiazole derivative had a melting point of 105°C (Swaminathan, Ichikawa, & Bryan, 1986).

Chemical Properties Analysis

The chemical properties of thiazole derivatives are influenced by their structural configurations. For instance, the presence of a chloromethyl group in such compounds allows for further chemical modifications, indicating their reactivity and potential for synthesis of various derivatives (Simurova, Popova, Mayboroda, & Karmachov, 2020).

Scientific Research Applications

Synthesis and Transformation

The compound 4-(Chloromethyl)-2-(2-furyl)-1,3-thiazole is utilized in the synthesis of 4-phosphorylated derivatives of 1,3-azoles, highlighting its role in the formation of compounds with diverse chemical and biological properties. Such derivatives exhibit a range of activities, including insectoacaricidal, anti-blastic, sugar-lowering, anti-exudative, antihypertensive, neurodegenerative, among others, demonstrating the compound's significance in the development of pharmacologically active agents (Abdurakhmanova et al., 2018).

Biological Potential of Thiazolidin-4-ones

Research on 1,3-thiazolidin-4-ones and their functionalized analogues, such as glitazones, rhodanines, and pseudothiohydantoins, underscores the vast pharmacological importance of thiazole derivatives. These compounds are integral to a wide range of commercial pharmaceuticals and have shown promising future applications in medicinal chemistry against various diseases (Santos et al., 2018).

Exploration of 4-Thiazolidinone Activities

The 4-thiazolidinone scaffold is recognized for its wide spectrum of biological activities. The literature reveals its potential across various pharmacological domains, emphasizing the ongoing interest in synthesizing new compounds based on 4-thiazolidinone moieties to explore their diverse biological potential. This highlights the compound's role in drug discovery and development processes (ArunlalV et al., 2015).

Heterocyclic Synthesis Utilization

The compound's derivatives are utilized in synthesizing fused heterocycles, showcasing the powerful synthetic potential of 4-(2-R-aryl)-1,2,3-thiazoles in creating a variety of heterocyclic compounds. This capacity for creating structurally diverse heterocycles is critical for the development of novel therapeutic agents (Petrov et al., 2013).

Pharmacological Applications of Thiazole Derivatives

The thiazole ring, including its derivatives, is a nucleus for developing drugs with a range of biological activities such as antimicrobial, antifungal, antiviral, anti-inflammatory, and antitumor properties. The versatility of thiazole-based compounds in drug design and development underscores the significance of 4-(Chloromethyl)-2-(2-furyl)-1,3-thiazole in medicinal chemistry (Leoni et al., 2014).

properties

IUPAC Name |

4-(chloromethyl)-2-(furan-2-yl)-1,3-thiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNOS/c9-4-6-5-12-8(10-6)7-2-1-3-11-7/h1-3,5H,4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGBVJLIWOXIYQO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NC(=CS2)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70415440 |

Source

|

| Record name | 4-(chloromethyl)-2-(2-furyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70415440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Chloromethyl)-2-(2-furyl)-1,3-thiazole | |

CAS RN |

13386-49-7 |

Source

|

| Record name | 4-(chloromethyl)-2-(2-furyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70415440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.